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Compound of Interest

Compound Name:
2-Oxa-5-azabicyclo[4.1.0]heptane

hydrochloride

Cat. No.: B1395332 Get Quote

An In-Depth Technical Guide to 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride: Structure,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 2-Oxa-5-azabicyclo[4.1.0]heptane
hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and

drug development. The document delves into the molecule's core structural features,

physicochemical properties, and detailed synthetic pathways. Furthermore, it explores the

compound's emerging applications as a valuable building block in the creation of novel

therapeutic agents. This guide is intended for researchers, scientists, and professionals in the

field of drug discovery, offering both foundational knowledge and practical insights into the

utility of this unique chemical entity.

Introduction and Molecular Structure Elucidation
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic heterocyclic compound. Its

structure is characterized by a six-membered morpholine-like ring fused to a three-membered

cyclopropane ring. The hydrochloride salt form enhances its stability and solubility in aqueous

media, which is often advantageous for pharmaceutical applications.

The systematic IUPAC name precisely defines the connectivity and spatial arrangement of the

atoms. The "bicyclo[4.1.0]heptane" core indicates a seven-atom bicyclic system where the two
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bridgehead atoms are connected by bridges of four, one, and zero atoms, respectively. This

arrangement corresponds to a cyclohexane ring fused with a cyclopropane ring. The prefixes

"2-Oxa" and "5-aza" specify the replacement of carbon atoms at the 2nd and 5th positions of

the bicyclic framework with oxygen and nitrogen atoms, respectively. The nitrogen atom at the

5th position is protonated and associated with a chloride ion, forming the hydrochloride salt.

Key Structural Features:

Bicyclic System: A rigid framework composed of a six-membered and a three-membered

ring.

Heteroatoms: The presence of both an oxygen (ether linkage) and a nitrogen (amine) atom

within the six-membered ring.

Chirality: The molecule contains multiple stereocenters, leading to the possibility of different

stereoisomers. The specific stereochemistry can significantly influence its biological activity.

Below is a diagram illustrating the logical relationship between the components of the IUPAC

name and the final molecular structure.

IUPAC Name Components Structural Features

Bicyclo[4.1.0]heptane Fused Cyclohexane and Cyclopropane

2-Oxa Oxygen in Ring

5-Aza Nitrogen in Ring

Hydrochloride Protonated Amine Salt

Final Structure

Click to download full resolution via product page
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Mapping IUPAC nomenclature to the molecular structure.

Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 2-Oxa-5-
azabicyclo[4.1.0]heptane hydrochloride is crucial for its application in drug development,

including formulation and pharmacokinetic studies.

Property Value Source

Molecular Formula C₅H₉ClNO₂ --INVALID-LINK--

Molecular Weight 150.58 g/mol --INVALID-LINK--

Canonical SMILES C1C2C(OC(C1)CN2)Cl --INVALID-LINK--

InChI Key Not Available

CAS Number 186547-38-0 --INVALID-LINK--

Physical Description Solid --INVALID-LINK--

Synthesis and Characterization
The synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride typically involves a multi-

step process, starting from readily available precursors. A plausible synthetic route involves the

epoxidation of a suitable unsaturated heterocyclic precursor, followed by salt formation.

General Synthetic Workflow
A representative synthetic pathway can be visualized as follows:
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Starting Material
(e.g., unsaturated piperidine derivative)

Cyclization/Ring Formation
to form morpholine-like ring

Introduction of Unsaturation

Epoxidation of the double bond
(e.g., with m-CPBA)

Formation of Hydrochloride Salt
(e.g., with HCl in ether)

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Click to download full resolution via product page

A generalized synthetic workflow.

Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example of how such a synthesis might be

performed.

Step 1: Epoxidation of a Tetrahydropyridine Precursor

Dissolve the unsaturated precursor, such as a derivative of 1,2,3,6-tetrahydropyridine

containing an oxygen atom at the appropriate position, in a suitable solvent like

dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.

Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise

while monitoring the temperature. The stoichiometry is critical to avoid over-oxidation.

Stir the reaction mixture at 0 °C for several hours until the reaction is complete, as monitored

by Thin Layer Chromatography (TLC).

Quench the reaction by adding a reducing agent, such as a saturated solution of sodium

thiosulfate.

Extract the product with DCM, wash the organic layer with a saturated sodium bicarbonate

solution and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude bicyclic amine base.

Step 2: Hydrochloride Salt Formation

Dissolve the crude 2-Oxa-5-azabicyclo[4.1.0]heptane base in a minimal amount of a suitable

solvent, such as diethyl ether or ethyl acetate.

Slowly add a solution of hydrogen chloride in diethyl ether (or a similar solvent) dropwise

with stirring.

The hydrochloride salt should precipitate out of the solution.

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to

yield the final product.

Characterization
The structure and purity of the synthesized compound should be confirmed using a suite of

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the

connectivity and stereochemistry of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular

formula.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Elemental Analysis: To confirm the elemental composition of the final product.

Applications in Drug Discovery and Medicinal
Chemistry
Bicyclic scaffolds like 2-Oxa-5-azabicyclo[4.1.0]heptane are of significant interest in medicinal

chemistry. Their rigid, three-dimensional structures can allow for precise orientation of

functional groups, leading to high-affinity interactions with biological targets.

Potential Therapeutic Areas:

Antiviral Agents: The constrained bicyclic structure can mimic the conformation of natural

substrates for viral enzymes, potentially leading to potent inhibitors.

Central Nervous System (CNS) Drugs: The morpholine-like core is a common motif in CNS-

active compounds. The unique stereochemistry of this scaffold could be exploited to develop

novel agents targeting receptors and ion channels in the brain.

Metabolic Disorders: The structural features may be suitable for designing inhibitors of

enzymes involved in metabolic pathways.

The compound serves as a versatile building block, allowing for further chemical modifications

at the nitrogen atom or other positions to create a library of derivatives for screening against

various biological targets. The workflow for utilizing such a scaffold in a drug discovery program

is outlined below.
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2-Oxa-5-azabicyclo[4.1.0]heptane
Hydrochloride Scaffold

Chemical Derivatization
(e.g., N-alkylation, acylation)

Compound Library Generation

High-Throughput Screening
(HTS)

Hit Identification

Lead Optimization

Preclinical Candidate

Click to download full resolution via product page

Drug discovery workflow using the scaffold.

Conclusion
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride represents a valuable and intriguing

molecular scaffold for modern drug discovery. Its unique three-dimensional structure, combined

with the presence of key heteroatoms, provides a solid foundation for the design of novel
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therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic profiles.

The synthetic accessibility of this compound further enhances its appeal as a starting point for

the development of new chemical entities targeting a wide range of diseases. Future research

into the stereoselective synthesis of its various isomers and the exploration of its biological

activities will undoubtedly uncover new opportunities for its application in medicine.

To cite this document: BenchChem. [2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
molecular structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1395332#2-oxa-5-azabicyclo-4-1-0-heptane-
hydrochloride-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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